molecular formula C11H14O3 B14400122 2,4,6-Cycloheptatrien-1-one, 2-hydroxy-7-methoxy-4-(1-methylethyl)- CAS No. 89647-85-8

2,4,6-Cycloheptatrien-1-one, 2-hydroxy-7-methoxy-4-(1-methylethyl)-

Cat. No.: B14400122
CAS No.: 89647-85-8
M. Wt: 194.23 g/mol
InChI Key: ZYYHMKILZXXIBU-UHFFFAOYSA-N
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Description

2,4,6-Cycloheptatrien-1-one, 2-hydroxy-7-methoxy-4-(1-methylethyl)-: is an organic compound with a unique structure that includes a seven-membered ring with conjugated double bonds and functional groups such as hydroxyl, methoxy, and isopropyl. This compound is a derivative of tropolone, a non-benzenoid aromatic compound known for its interesting chemical properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Cycloheptatrien-1-one, 2-hydroxy-7-methoxy-4-(1-methylethyl)- can be achieved through various methods. One common approach involves the oxidation of cycloheptatriene using selenium dioxide. This method is known for its efficiency in introducing the ketone functionality into the seven-membered ring . Another method involves the bromination of tropinone followed by a Hofmann elimination, which indirectly leads to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using selenium dioxide or other suitable oxidizing agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography is common to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Cycloheptatrien-1-one, 2-hydroxy-7-methoxy-4-(1-methylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction typically yields alcohols .

Scientific Research Applications

2,4,6-Cycloheptatrien-1-one, 2-hydroxy-7-methoxy-4-(1-methylethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Cycloheptatrien-1-one, 2-hydroxy-7-methoxy-4-(1-methylethyl)- involves its interaction with various molecular targets. The compound’s functional groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The pathways involved depend on the specific biological context and the nature of the target .

Properties

CAS No.

89647-85-8

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-hydroxy-3-methoxy-6-propan-2-ylcyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C11H14O3/c1-7(2)8-4-5-10(14-3)11(13)9(12)6-8/h4-7H,1-3H3,(H,12,13)

InChI Key

ZYYHMKILZXXIBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=O)C(=C(C=C1)OC)O

Origin of Product

United States

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